N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique structure combining bifuran and triazole moieties
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-17-7-11(15-16-17)13(18)14-6-10-2-3-12(20-10)9-4-5-19-8-9/h2-5,7-8H,6H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULNKYYUDIJYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring:
Coupling of the bifuran and triazole units: This step involves the formation of an amide bond between the bifuran and triazole units, typically using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor for the synthesis of various furan-based materials.
N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide: A related compound with similar structural features.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of bifuran and triazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on a review of relevant literature.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 272.26 g/mol. The compound features a triazole ring linked to a bifuran moiety, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O3 |
| Molecular Weight | 272.26 g/mol |
| CAS Number | 2034566-49-7 |
Synthesis
The synthesis of this compound typically involves the reaction of bifuran derivatives with triazole precursors under controlled conditions. The process emphasizes maintaining purity and yield through careful monitoring of reaction parameters such as temperature and solvent choice.
Anticancer Potential
Recent studies have indicated that compounds within the triazole family exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines. In vitro assays demonstrate that this compound may inhibit the proliferation of specific cancer cells by inducing apoptosis or cell cycle arrest.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors associated with cancer progression. For example, triazole derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer metastasis. The interaction between the compound and MIF could lead to reduced tumor growth and improved therapeutic outcomes.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in preclinical models:
- Inhibition of MIF : A study demonstrated that triazole compounds significantly inhibited MIF activity in A549 lung cancer cells, leading to decreased cell viability and migration .
- Cytotoxicity Assays : In vitro assays showed that this compound exhibited cytotoxic effects on various human cancer cell lines with IC50 values in the low micromolar range .
Q & A
Q. What are the key synthetic pathways for N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Cycloaddition : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, coupling a bifuran-derived propargyl ether with a methylazide precursor under controlled temperatures (60–80°C) .
Functionalization : Introduce the bifuran moiety via alkylation or nucleophilic substitution. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for regioselectivity .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and bifuran substituents. For example, the methyl group on the triazole appears as a singlet near δ 3.8–4.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₄N₄O₃: 310.1068) .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Strategies :
Substituent Variation : Replace the bifuran group with other heterocycles (e.g., thiophene or pyridine) to modulate lipophilicity and target binding .
Triazole Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilic interactions with biological targets .
- Example : Analogues with fluorinated benzyl groups showed improved IC₅₀ values (e.g., 2.3 μM vs. 8.7 μM in kinase inhibition assays) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental Design Considerations :
Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to minimize variability .
Orthogonal Validation : Confirm activity using both in vitro (e.g., enzyme inhibition) and cellular (e.g., apoptosis assays) models. For instance, discrepancies in IC₅₀ values may arise from differential membrane permeability .
- Data Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and validate reproducibility .
Q. What strategies are effective for studying the compound’s mechanism of action?
- Methodological Answer :
- Target Identification :
Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
Computational Docking : Use software like AutoDock Vina to predict interactions with kinase domains or GPCRs .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., ERK/MAPK pathway modulation) .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction parameters (e.g., temperature gradients, stirring rates) to ensure consistency .
- Biological Replicates : Use n ≥ 3 replicates in assays to account for biological variability .
- Negative Controls : Include unmodified triazole derivatives to isolate the bifuran’s contribution to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
